molecular formula C15H28N2O6 B3417813 Nalpha,delta-Bis-Boc-D-ornithine CAS No. 1154761-18-8

Nalpha,delta-Bis-Boc-D-ornithine

Cat. No. B3417813
M. Wt: 332.39 g/mol
InChI Key: RJOJSMIZZYHNQG-UHFFFAOYSA-N
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Description

Nalpha,delta-Bis-Boc-D-ornithine is a biochemical used for proteomics research . It has a molecular formula of C15H28N2O6 and a molecular weight of 332.4 .


Molecular Structure Analysis

The molecular structure of Nalpha,delta-Bis-Boc-D-ornithine consists of 15 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . The exact structural layout is not provided in the available resources.


Physical And Chemical Properties Analysis

Nalpha,delta-Bis-Boc-D-ornithine is a solid substance . It has a melting point of 117-123°C . Its optical activity is α20 D +5°±2°, c = 1 in DMF .

Safety And Hazards

While specific safety and hazard information for Nalpha,delta-Bis-Boc-D-ornithine is not available, general safety measures for handling chemicals should be followed. This includes wearing personal protective equipment and avoiding dust formation .

properties

IUPAC Name

2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-9-7-8-10(11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOJSMIZZYHNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455206
Record name Nalpha,delta-Bis-Boc-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nalpha,delta-Bis-Boc-D-ornithine

CAS RN

137524-82-4, 1154761-18-8
Record name Nalpha,delta-Bis-Boc-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-bis({[(tert-butoxy)carbonyl]amino})pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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